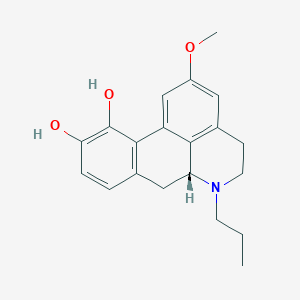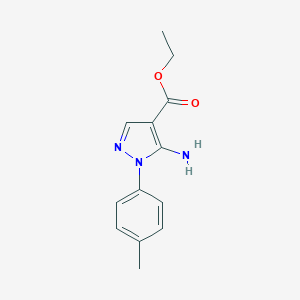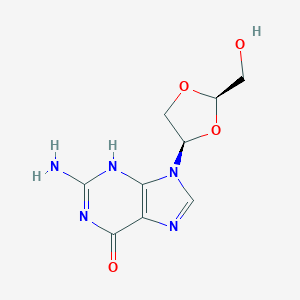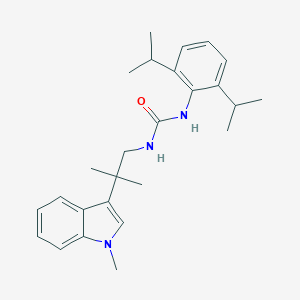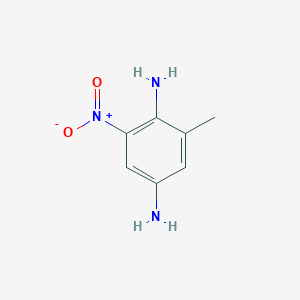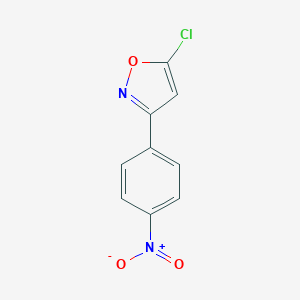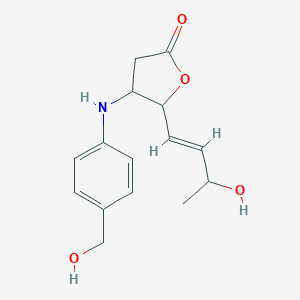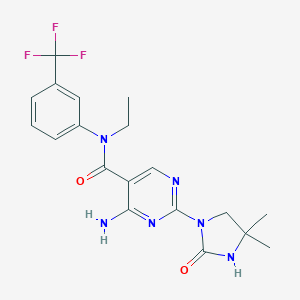
Opanixil
描述
Opanixil is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. Opanixil has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
Opanixil acts on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. Opanixil binds to the GABA receptor, enhancing the inhibitory effects of GABA. This results in a decrease in neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of Opanixil.
生化和生理效应
Opanixil has been shown to have various biochemical and physiological effects. It can cause sedation, muscle relaxation, and a decrease in anxiety. It can also cause dizziness, confusion, and impaired coordination. Opanixil can affect the respiratory and cardiovascular systems, causing a decrease in breathing rate and blood pressure.
实验室实验的优点和局限性
Opanixil has several advantages and limitations for lab experiments. Its anxiolytic and sedative effects make it useful for studying anxiety and sleep disorders. Its anticonvulsant effects make it useful for studying epilepsy. However, its sedative effects can also make it difficult to study certain behaviors and cognitive functions. Additionally, the potential for addiction and withdrawal makes it important to use caution when studying Opanixil.
未来方向
There are several directions for future research on Opanixil. One area of interest is its potential anti-cancer effects. Opanixil has been shown to inhibit the growth of cancer cells in vitro, and further research could explore its potential as a cancer treatment. Another area of interest is the development of Opanixil analogs with improved pharmacological properties. These analogs could have increased potency, selectivity, and reduced side effects. Finally, further research could explore the potential of Opanixil for the treatment of other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder.
Conclusion:
Opanixil is a benzodiazepine compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action involves binding to the GABA receptor, resulting in anxiolytic, sedative, and anticonvulsant effects. Opanixil has several advantages and limitations for lab experiments, and future research could explore its potential as a cancer treatment, the development of analogs with improved pharmacological properties, and its potential for the treatment of other neurological and psychiatric disorders.
合成方法
Opanixil can be synthesized using a variety of methods, including the reaction of benzodiazepine derivatives with alkyl halides, the reaction of diazepam with aldehydes, and the reaction of 1,4-benzodiazepin-2-ones with amines. The yield and purity of the synthesized Opanixil can vary depending on the method used.
科学研究应用
Opanixil has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. Opanixil has been used to treat anxiety disorders, insomnia, seizures, and muscle spasms. It has also been studied for its potential anti-cancer effects.
属性
IUPAC Name |
4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-ethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6O2/c1-4-27(12-7-5-6-11(8-12)19(20,21)22)15(29)13-9-24-16(25-14(13)23)28-10-18(2,3)26-17(28)30/h5-9H,4,10H2,1-3H3,(H,26,30)(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGHCJPBOQKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=CN=C(N=C2N)N3CC(NC3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165173 | |
| Record name | Opanixil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Opanixil | |
CAS RN |
152939-42-9 | |
| Record name | Opanixil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152939429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opanixil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPANIXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS23RPC70H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



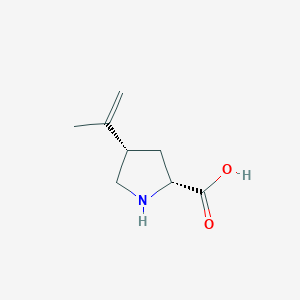
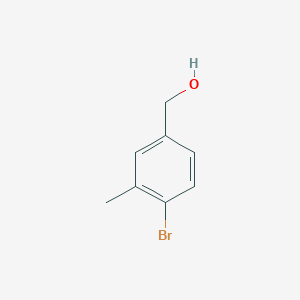
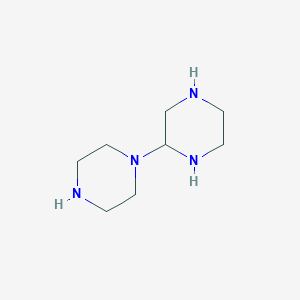
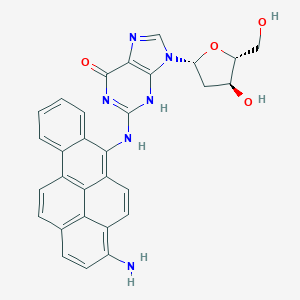
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
